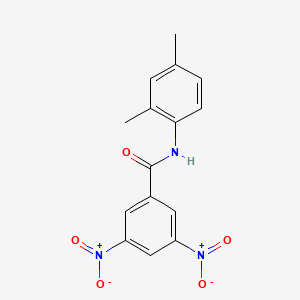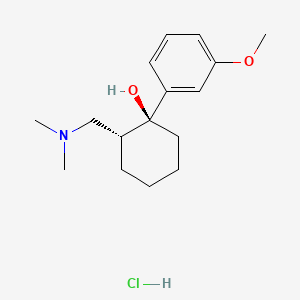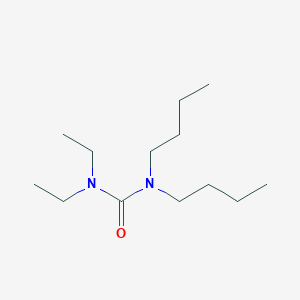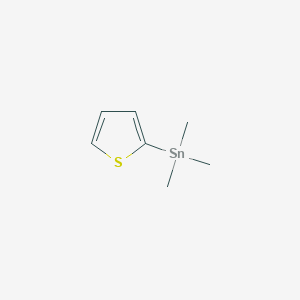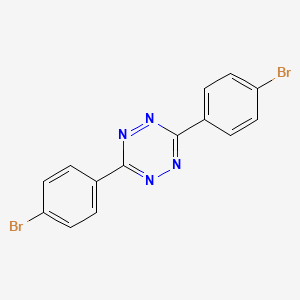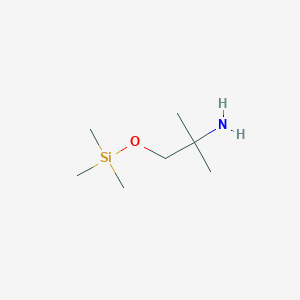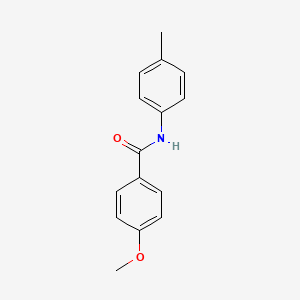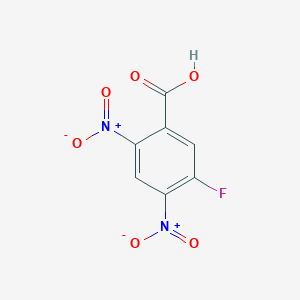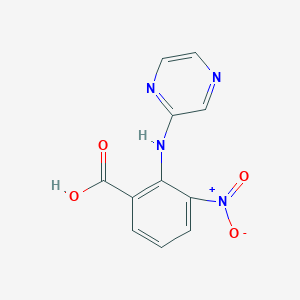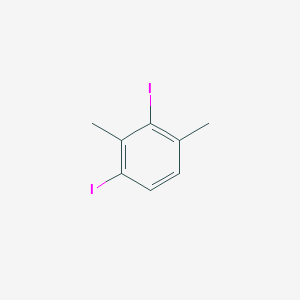![molecular formula C12H16Si B3342908 Trimethyl[(3-methylphenyl)ethynyl]silane CAS No. 40230-90-8](/img/structure/B3342908.png)
Trimethyl[(3-methylphenyl)ethynyl]silane
描述
Trimethyl[(3-methylphenyl)ethynyl]silane: is an organosilicon compound with the chemical formula C12H16Si . It is also known by other names such as trimethyl (2-m-tolylethynyl)silane and 3-Methylphenyl (trimethylsilyl)ethyne . This compound is characterized by its transparent liquid appearance and has a molecular weight of 188.34 g/mol .
作用机制
Target of Action
Trimethyl[(3-methylphenyl)ethynyl]silane is a complex organic compoundIt’s important to note that the identification of a compound’s targets is a complex process that often involves extensive biochemical and molecular biology experiments .
Mode of Action
It has been noted that similar compounds can act as substrates for nickel-catalyzed cross-coupling reactions
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It has been suggested that similar compounds can participate in various chemical reactions, such as the formation of polycarbosilane films via laser-induced polymerization . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects would require detailed studies at the molecular and cellular levels, including how the compound interacts with its targets and the downstream effects of these interactions .
准备方法
Synthetic Routes and Reaction Conditions: Trimethyl[(3-methylphenyl)ethynyl]silane can be synthesized through various methods. One common synthetic route involves the reaction of 3-iodotoluene with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
化学反应分析
Types of Reactions: Trimethyl[(3-methylphenyl)ethynyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents .
Oxidation Reactions: Reagents like hydrogen peroxide or molecular oxygen are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include different silanes with modified substituents.
科学研究应用
Trimethyl[(3-methylphenyl)ethynyl]silane has several applications in scientific research, including:
Chemistry:
Organosilicon Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for studying biological processes.
Medicine:
Drug Development: It is explored for its potential in the development of new pharmaceuticals.
Industry:
相似化合物的比较
- Trimethylsilylacetylene
- 3-Methylphenylacetylene
- Trimethylsilylphenylacetylene
Comparison: Trimethyl[(3-methylphenyl)ethynyl]silane is unique due to the presence of both the trimethylsilyl and 3-methylphenyl groups, which confer distinct reactivity and properties compared to its analogs . For example, trimethylsilylacetylene lacks the phenyl group, making it less versatile in certain organic transformations .
属性
IUPAC Name |
trimethyl-[2-(3-methylphenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-6-5-7-12(10-11)8-9-13(2,3)4/h5-7,10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHVDAIWZRYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701217 | |
| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-90-8 | |
| Record name | Trimethyl[(3-methylphenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


